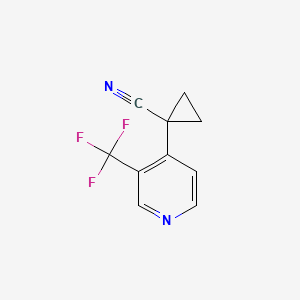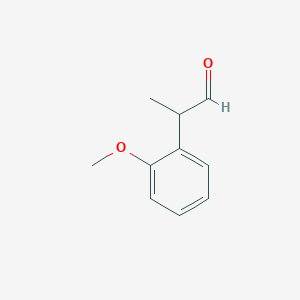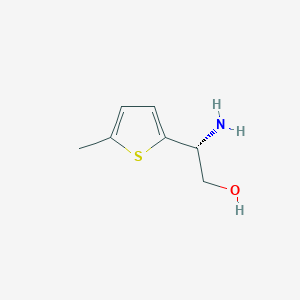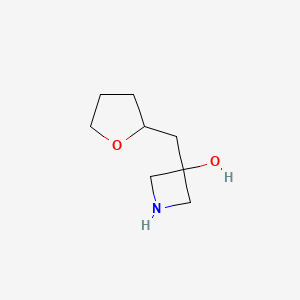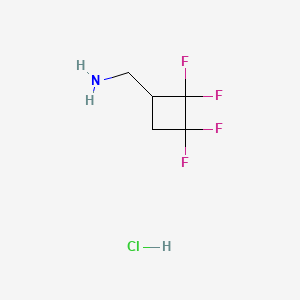
1-(2,2,3,3-Tetrafluorocyclobutyl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,3,3-Tetrafluorocyclobutyl)methanaminehydrochloride is a chemical compound with the molecular formula C5H8ClF4N and a molecular weight of 193.57 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms and a methanamine group, making it a unique and interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-(2,2,3,3-Tetrafluorocyclobutyl)methanaminehydrochloride involves several steps. One common method includes the reaction of 2,2,3,3-tetrafluorocyclobutanone with an amine source under acidic conditions to form the desired methanamine derivative. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,2,3,3-Tetrafluorocyclobutyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(2,2,3,3-Tetrafluorocyclobutyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluorocyclobutyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclobutyl ring enhances its binding affinity and selectivity, leading to the modulation of biological pathways. This compound can inhibit or activate certain enzymes, affecting various biochemical processes .
Comparison with Similar Compounds
1-(2,2,3,3-Tetrafluorocyclobutyl)methanaminehydrochloride can be compared with other similar compounds, such as:
2,2,3,3-Tetramethylbutane: This compound shares a similar cyclobutyl structure but lacks the fluorine atoms, resulting in different chemical and physical properties.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: This compound has a similar methanamine group but differs in the ring structure and substituents, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C5H8ClF4N |
|---|---|
Molecular Weight |
193.57 g/mol |
IUPAC Name |
(2,2,3,3-tetrafluorocyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4(7)1-3(2-10)5(4,8)9;/h3H,1-2,10H2;1H |
InChI Key |
FVCNITDGDWTDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)

![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
![4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/structure/B13604303.png)

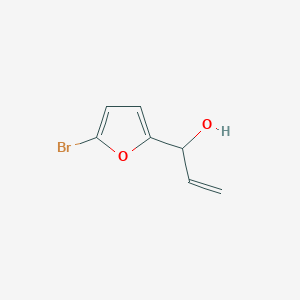
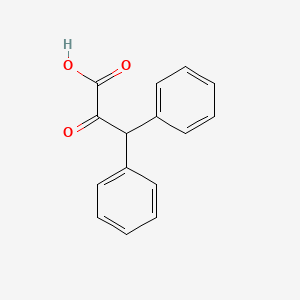
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)
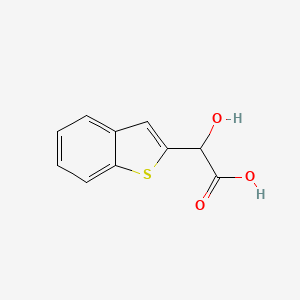
![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)
